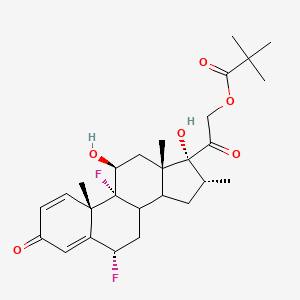
Flumethazone pivalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Flumethasone pivalate is a moderately potent difluorinated corticosteroid ester with anti-inflammatory, antipruritic, and vasoconstrictive properties. It is primarily used to treat various skin conditions such as contact dermatitis, atopic dermatitis, eczema, psoriasis, and diaper rash . As a pivalate salt, its anti-inflammatory action is concentrated at the site of application, resulting in a prompt decrease in inflammation, exudation, and itching .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Flumethasone pivalate is synthesized through a series of chemical reactions starting from flumethasone. The synthesis involves the esterification of flumethasone with pivalic acid. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of flumethasone pivalate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is carried out in large reactors with precise temperature and pressure control to optimize the yield and purity of flumethasone pivalate .
Analyse Chemischer Reaktionen
Types of Reactions
Flumethasone pivalate undergoes various chemical reactions, including:
Oxidation: Flumethasone pivalate can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert flumethasone pivalate into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups in flumethasone pivalate with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are used in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Flumethasonpivalat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Biologie: Wird auf seine Auswirkungen auf zelluläre Prozesse und die Modulation der Immunantwort untersucht.
Industrie: Wird bei der Formulierung von pharmazeutischen Produkten zur topischen Anwendung eingesetzt.
Wirkmechanismus
Flumethasonpivalat entfaltet seine Wirkung durch Bindung an Glucocorticoidrezeptoren, was zur Aktivierung von entzündungshemmenden Signalwegen führt. Es verringert die Funktion des lymphatischen Systems, reduziert die Konzentration von Immunglobulinen und Komplement, senkt die Lymphozytenkonzentration und verhindert die Antigen-Antikörper-Bindung . Dies führt zur Unterdrückung der Immunantwort und einer Reduktion der Entzündung .
Wirkmechanismus
Flumethasone pivalate exerts its effects by binding to glucocorticoid receptors, leading to the activation of anti-inflammatory pathways. It decreases the function of the lymphatic system, reduces immunoglobulin and complement concentrations, lowers lymphocyte concentrations, and prevents antigen-antibody binding . This results in the suppression of the immune response and a reduction in inflammation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Fluocinolonacetonid
- Betamethasonvalerat
- Triamcinolonacetonid
Einzigartigkeit
Flumethasonpivalat ist aufgrund seiner spezifischen Veresterung mit Pivalinsäure einzigartig, die seine lokale entzündungshemmende Wirkung am Applikationsort verstärkt. Dies führt zu einer gezielteren und effektiveren Behandlung von entzündlichen Hauterkrankungen im Vergleich zu anderen Corticosteroiden .
Eigenschaften
Molekularformel |
C27H36F2O6 |
|---|---|
Molekulargewicht |
494.6 g/mol |
IUPAC-Name |
[2-[(6S,9R,10S,11S,13S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C27H36F2O6/c1-14-9-16-17-11-19(28)18-10-15(30)7-8-24(18,5)26(17,29)20(31)12-25(16,6)27(14,34)21(32)13-35-22(33)23(2,3)4/h7-8,10,14,16-17,19-20,31,34H,9,11-13H2,1-6H3/t14-,16?,17?,19+,20+,24+,25+,26+,27+/m1/s1 |
InChI-Schlüssel |
JWRMHDSINXPDHB-DCPWPRNHSA-N |
Isomerische SMILES |
C[C@@H]1CC2C3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C)F |
Kanonische SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


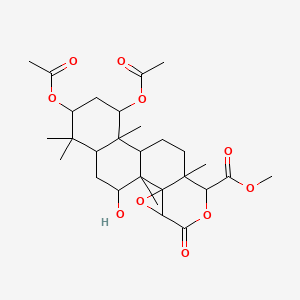
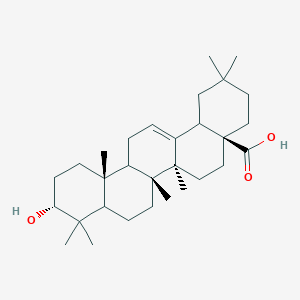

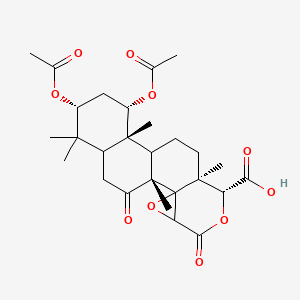


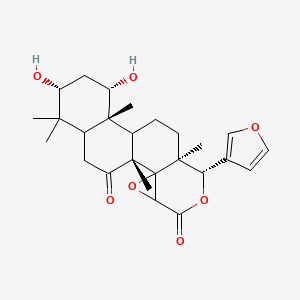
![methyl 2-[(1R,5R,6R,13S,14S,16S)-6-(furan-3-yl)-8,14-dihydroxy-1,5,15,15-tetramethyl-17-oxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate](/img/structure/B10754130.png)
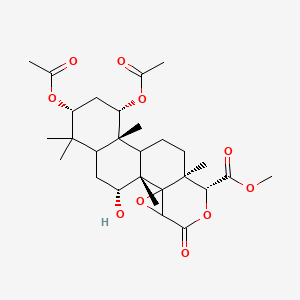
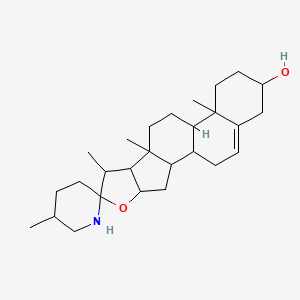

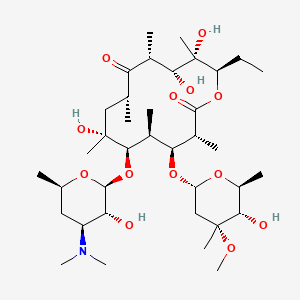
![[(1R,2R,5S,6S,7S,8R,9S,13S,17S,18S,20R,22S)-17-(furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-(2-methylbutanoyloxy)-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] 2,3-dimethyloxirane-2-carboxylate](/img/structure/B10754174.png)

